Aluminum formate

Übersicht

Beschreibung

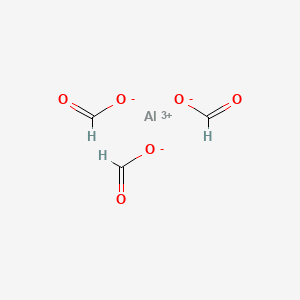

Aluminum formate is the aluminum salt of formic acid, with the chemical formula Al(HCOO)₃. It is a white powder that is insoluble in water. This compound is notable for its applications in various fields, including environmental science and materials engineering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum formate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically involves mixing aluminum hydroxide with formic acid in a controlled environment to yield this compound along with by-products such as carbon dioxide and water .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum soaps with formic acid. This method ensures a high yield of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Thermal Decomposition

Heating aluminum formate initiates structural breakdown:

-

Amorphous phase formation : At 1200°C, rapid heating for 50 s converts this compound hydroxide precursors to amorphous alumina .

-

Crystallization : Prolonged heating (70–100 s) nucleates α-Al₂O₃ nanocrystallites (10–40 nm) with hollow rod-like morphology .

Key steps in decomposition :

-

Loss of ligands : Formate groups decompose above 325°C, releasing CO₂ and H₂O .

-

Phase transition : Metastable γ-Al₂O₃ intermediates form transiently before α-Al₂O₃ crystallization .

Gas Adsorption and Storage

ALF’s porous framework enables selective gas capture:

CO₂ Adsorption

| Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|---|

| 298 | 1 | 2.3 | 1,500 |

| 273 | 1 | 4.2 | — |

-

Mechanism : CO₂ binds via van der Waals interactions in ALF’s small cavities (SC) and large cavities (LC), facilitated by inward-pointing formate hydrogens .

Hydrogen Storage

| Temperature (K) | Pressure (bar) | H₂ Uptake (g H₂/kg ALF) |

|---|---|---|

| 120 | 25 | 12 |

| 160 | 90 | 8.5 |

Reactivity with Acids and Bases

Wissenschaftliche Forschungsanwendungen

Hydrogen Storage

Performance Characteristics

Aluminum formate exhibits remarkable hydrogen storage capabilities, especially at non-cryogenic temperatures (above 120 K). Research indicates that it can adsorb hydrogen effectively at pressures ranging from 10 to 20 bar. The optimal performance is observed between 120 K and 160 K, where this compound can achieve a hydrogen uptake of approximately 12 g H₂/kg of material .

Structural Insights

The structure of this compound resembles that of perovskite materials, adopting an ReO₃-type framework. This structure contains two distinct cavities that facilitate hydrogen adsorption. In situ neutron diffraction studies have shown that hydrogen molecules preferentially occupy these cavities based on their size and interaction with the framework .

Carbon Capture

Cost-Effective CO₂ Scrubbing

This compound has emerged as a promising candidate for post-combustion carbon capture from power plant emissions. Its ability to scrub CO₂ from flue gases at a competitive cost positions it as a viable alternative to more complex MOFs. The material's simplicity in synthesis—using readily available aluminum hydroxide and formic acid—further enhances its appeal for large-scale applications .

Mechanism of Action

The porous nature of this compound allows it to effectively capture CO₂ through physisorption mechanisms. Studies have demonstrated its efficacy in filtering CO₂ from coal-fired power plants, which are significant contributors to global greenhouse gas emissions . Although this compound's performance diminishes in humid conditions, strategies such as pre-drying the flue gas can mitigate this limitation .

Wastewater Treatment

Coagulation Agent

This compound has been investigated as a coagulant for treating wastewater, particularly in dye removal processes. Its non-corrosive nature and degradability make it an attractive alternative to traditional coagulants like aluminum sulfate. Research shows that when combined with polyamidine as a coagulation aid, this compound can enhance flocculation efficiency in wastewater treatment systems .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Hydrogen Storage | Adsorption of hydrogen at non-cryogenic temperatures | High capacity (12 g H₂/kg), effective at low pressures |

| Carbon Capture | Scrubbing CO₂ from flue gases in power plants | Cost-effective, simple synthesis |

| Wastewater Treatment | Coagulant for dye removal in wastewater treatment | Non-corrosive, environmentally friendly |

Wirkmechanismus

The mechanism by which aluminum formate exerts its effects varies depending on the application:

Catalysis: In catalytic processes, this compound acts by providing a reactive surface that facilitates the transformation of reactants into products.

Enzyme Inhibition: In biological systems, this compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways.

Material Science: In the formation of MOFs, this compound provides a structural framework that allows for the adsorption and storage of gases like carbon dioxide and hydrogen

Vergleich Mit ähnlichen Verbindungen

Aluminum formate can be compared with other metal formates such as:

Calcium Formate: Used primarily in the construction industry as a setting accelerator for concrete.

Magnesium Formate: Employed in the agricultural sector as a soil conditioner.

Zinc Formate: Utilized in the production of zinc oxide, which is used in various industrial applications.

Uniqueness: this compound is unique due to its high selectivity and efficiency in gas adsorption applications, particularly for carbon dioxide capture. Its stability and scalability make it a valuable material for industrial applications .

Biologische Aktivität

Aluminum formate, a compound formed from aluminum and formic acid, has garnered attention for its potential applications in various fields, including environmental science and material chemistry. This article explores the biological activity of this compound, focusing on its coagulant properties, effects on biological processes, and implications for environmental remediation.

This compound (CHAlO) is synthesized by reacting aluminum hydroxide with formic acid in a controlled environment. The reaction typically occurs at elevated temperatures (around 90°C) to facilitate the formation of the compound, which can then be processed into a solid form suitable for various applications .

Coagulant Activity

Coagulation Efficiency

Recent studies have indicated that this compound exhibits superior coagulant properties compared to traditional aluminum sulfate. In particular, it has been shown to effectively remove contaminants such as chromium (Cr(VI)) from wastewater. The mechanism involves the release of H ions during the decomposition of this compound, which reduces Cr(VI) to Cr(III), enabling precipitation as Cr(OH) .

Comparison with Aluminum Sulfate

A comparative analysis of coagulation efficiency revealed that this compound outperformed aluminum sulfate in terms of removal rates for various contaminants. The study highlighted that this compound can achieve higher removal efficiencies even at lower dosages, making it a more economical choice for wastewater treatment processes .

Biological Implications

Nutrient Source in Biological Processes

this compound may serve as a carbon source in biological processes. Its role as a nutrient can enhance microbial activity in wastewater treatment systems, promoting the degradation of organic matter and improving overall treatment efficiency .

Toxicological Considerations

While aluminum compounds are often scrutinized for their potential toxicity, studies have shown that this compound's toxicity profile is influenced by its chemical structure and the presence of formate ions. Formates generally exhibit lower toxicity compared to sulfates and chlorides, suggesting that this compound could be a safer alternative in certain applications .

Case Studies

-

Tannery Wastewater Treatment

A study focused on the treatment of tannery wastewater demonstrated that this compound significantly reduced chemical oxygen demand (COD), turbidity, and sulfate levels. The results indicated that this compound could effectively improve water quality while minimizing harmful byproducts typically associated with other coagulants . -

Carbon Capture Applications

This compound has also been explored for its potential in carbon capture technologies. Research indicates that it can effectively adsorb CO from flue gases at competitive costs, positioning it as a viable option for reducing greenhouse gas emissions from industrial sources .

Research Findings

| Parameter | This compound | Aluminum Sulfate |

|---|---|---|

| Cr(VI) Removal Efficiency | Higher | Lower |

| COD Reduction | Significant | Moderate |

| Cost-Effectiveness | Economical | Higher |

| Toxicity Profile | Lower | Higher |

Eigenschaften

IUPAC Name |

aluminum;triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWPFSQVORELDX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Aluminum formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044724 | |

| Record name | Aluminum triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7360-53-4 | |

| Record name | Aluminum formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum triformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D34IG724V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.